

What are the chemical properties of Azide-PEG6-Tos?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azide-PEG6-Tos

Cat. No.: B605799

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Azide-PEG6-Tos**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azide-PEG6-Tos, with the IUPAC name 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a heterobifunctional, non-cleavable linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a flexible hexaethylene glycol (PEG6) spacer, and a terminal tosylate group, provides a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and common applications of **Azide-PEG6-Tos**, supported by experimental protocols and graphical representations to facilitate its use in research and development.

General and Physicochemical Properties

Azide-PEG6-Tos is characterized by its bifunctional nature, imparted by the azide and tosylate groups, and the advantageous physicochemical properties endowed by the PEG spacer. The PEG chain enhances aqueous solubility and provides flexibility to the linked molecules.^[1]^[1] It typically appears as a colorless to light yellow oily liquid at room temperature.^[1]

Table 1: General and Physicochemical Properties of **Azide-PEG6-Tos**

Property	Value
IUPAC Name	2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate[1][1]
Synonyms	Azide-PEG6-Tosylate; 17-azido-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate
CAS Number	906007-10-1
Molecular Formula	C ₁₉ H ₃₁ N ₃ O ₈ S
Molecular Weight	461.53 g/mol
Appearance	Colorless to light yellow oily liquid
Solubility	Soluble in DMSO; The PEG spacer enhances solubility in aqueous media.
Storage Conditions	Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C.

Molecular Structure and Composition

The molecular architecture of **Azide-PEG6-Tos** is central to its utility. It consists of three key components: an azide (N₃) group, a tosylate (OTs) group, and a six-unit polyethylene glycol (PEG) chain that links them. The azide group is a versatile functional handle for "click chemistry," while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions.

Table 2: Elemental Composition of **Azide-PEG6-Tos**

Element	Symbol	Atomic Weight	Number of Atoms	Mass Percent
Carbon	C	12.011	19	49.45%
Hydrogen	H	1.008	31	6.77%
Nitrogen	N	14.007	3	9.11%
Oxygen	O	15.999	8	27.74%
Sulfur	S	32.06	1	6.94%

Spectroscopic and Analytical Data

The structural integrity and purity of **Azide-PEG6-Tos** are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular framework of the compound.

Table 3: ^1H NMR Spectroscopic Data (CDCl_3 , 300-400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.78	Doublet	2H	Aromatic protons (ortho to sulfonyl group)
~7.33	Doublet	2H	Aromatic protons (meta to sulfonyl group)
~2.44	Singlet	3H	Methyl group of tosylate

Table 4: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
127-145	Aromatic carbons of the tosylate group
~144	Ipsso carbon (attached to sulfonyl group)
~21.7	Methyl carbon of the tosylate group
Note	The carbon adjacent to the azide group exhibits a characteristic chemical shift that confirms its successful incorporation.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to validate the molecular weight of **Azide-PEG6-Tos**.

Table 5: Mass Spectrometric Data (ESI-MS, Positive Ionization Mode)

Ion	m/z (Observed)	Description
$[\text{M}+\text{H}]^+$	462.19	Protonated molecule
$[\text{M}+\text{Na}]^+$	484.17	Sodium adduct
$[\text{M}+\text{K}]^+$	500.15	Potassium adduct
$[\text{M}-\text{N}_2+\text{H}]^+$	433.19	Fragment ion (loss of N_2)
$[\text{M}-\text{Tosyl}+\text{H}]^+$	307.18	Fragment ion (loss of tosyl group)
Theoretical Monoisotopic Mass	461.18318613 Da	

Chemical Reactivity and Applications

The utility of **Azide-PEG6-Tos** stems from the orthogonal reactivity of its two terminal functional groups.

- **Azide Group Reactivity:** The azide moiety is primarily used in click chemistry reactions. It undergoes highly efficient and specific cycloaddition with alkynes in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is widely used for bioconjugation, attaching the linker to proteins, peptides, or modified oligonucleotides.
- **Tosylate Group Reactivity:** The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, or carboxylates.

This dual reactivity makes **Azide-PEG6-Tos** a valuable tool in several applications:

- **PROTACs:** It serves as a flexible PEG linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.
- **Drug Delivery:** The PEG spacer can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.
- **Surface Modification:** It can be used to functionalize surfaces to enhance their biocompatibility.

Experimental Protocols

Representative Synthesis of Azide-PEG-Tos

The synthesis of **Azide-PEG6-Tos** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

- **Tosylation of Hexaethylene Glycol:** Hexaethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) at a controlled temperature (typically 0°C to room temperature). This step selectively tosylates one of the terminal hydroxyl groups.
- **Azidation:** The resulting mono-tosylated PEG is then reacted with an azide source, such as sodium azide (NaN_3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction

involves the nucleophilic displacement of the tosylate group by the azide ion.

- Purification: The final product, **Azide-PEG6-Tos**, is purified from the reaction mixture using techniques such as column chromatography on silica gel to remove unreacted starting materials and byproducts.

NMR Spectroscopic Analysis

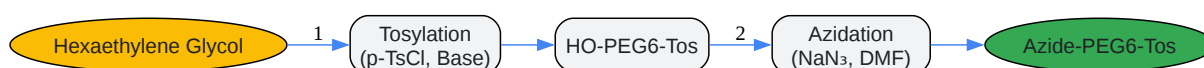
- Sample Preparation: Dissolve approximately 5-10 mg of **Azide-PEG6-Tos** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometric Analysis

- Sample Preparation: Prepare a dilute solution of **Azide-PEG6-Tos** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire data in the positive ion mode over an appropriate m/z range (e.g., 100-1000).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and characteristic fragment ions to confirm the molecular weight and structure.

Visualizations

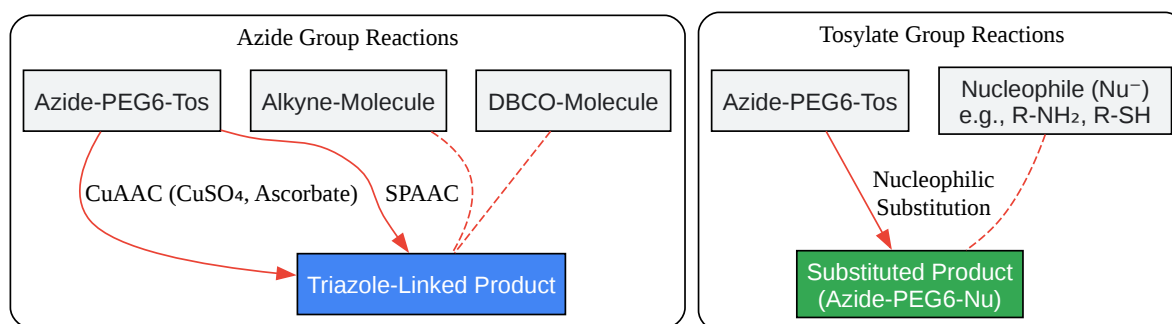
Synthesis Workflow



[Click to download full resolution via product page](#)

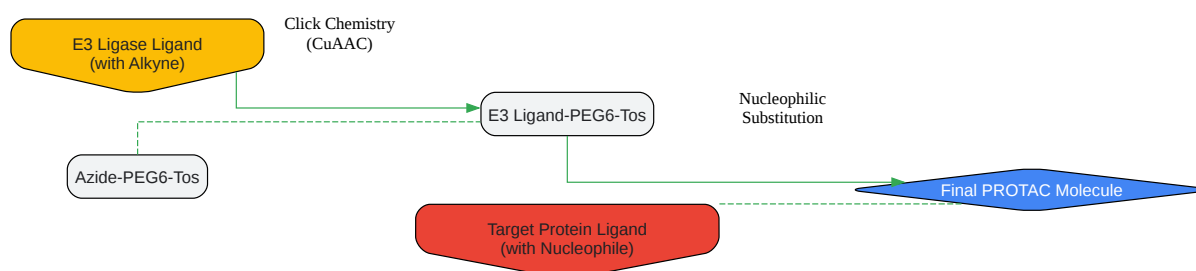
Caption: General synthesis pathway for **Azide-PEG6-Tos**.

Key Chemical Reactions

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of **Azide-PEG6-Tos**.

Application in PROTAC Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing a PROTAC using **Azide-PEG6-Tos**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Azide-PEG6-Tos | 906007-10-1 | >98% [smolecule.com]
- To cite this document: BenchChem. [What are the chemical properties of Azide-PEG6-Tos?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605799#what-are-the-chemical-properties-of-azide-peg6-tos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com